molecular formula C23H23N5O3 B2452538 N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 1030134-02-1

N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No. B2452538
CAS RN: 1030134-02-1
M. Wt: 417.469
InChI Key: UHKREWVZMMHOCX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of related chemical compounds provide foundational knowledge for understanding the properties and potential applications of "N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide". Research into similar compounds, such as the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, reveals the complex chemical processes involved in creating such molecules (Zhong-cheng & Wan-yin, 2002). This process involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, demonstrating the intricate chemical reactions and conditions necessary for the synthesis of specific acetamide derivatives.

Potential Medicinal Applications

Research into the antimicrobial properties of acetamide derivatives highlights the potential medicinal applications of compounds similar to "N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide". For instance, studies on novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating the potential for these compounds to contribute to the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Chemical Properties and Interactions

The study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, involving the synthesis and interaction with methyl(organyl)dichlorosilanes, sheds light on the structural and reactive properties of similar compounds. Such research can inform the understanding of "N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide" by illustrating the potential reactions and modifications that acetamide derivatives can undergo, as well as their resulting chemical structures (Nikonov et al., 2016).

properties

IUPAC Name

2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-13(2)24-19(29)12-28-11-18(20(30)17-10-7-15(4)25-22(17)28)23-26-21(27-31-23)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKREWVZMMHOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(propan-2-yl)acetamide

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